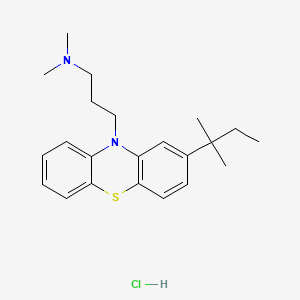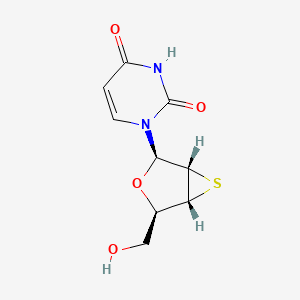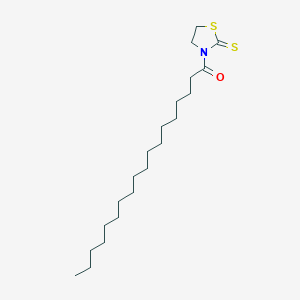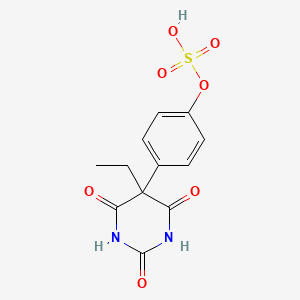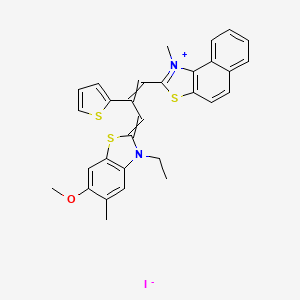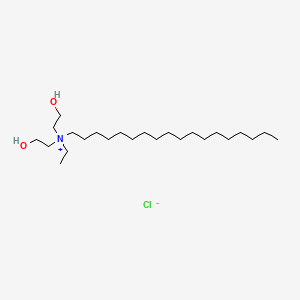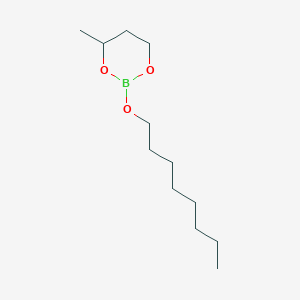![molecular formula C13H21NO2 B14490428 N-[(tert-Butylperoxy)methyl]-N-ethylaniline CAS No. 64254-25-7](/img/structure/B14490428.png)
N-[(tert-Butylperoxy)methyl]-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(tert-Butylperoxy)methyl]-N-ethylaniline is an organic compound that belongs to the class of peroxides It is characterized by the presence of a tert-butylperoxy group attached to a methyl group, which is further connected to an aniline ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tert-Butylperoxy)methyl]-N-ethylaniline typically involves the reaction of N-ethylaniline with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene. The process can be summarized as follows:
- A catalyst, such as a transition metal salt, is introduced to facilitate the reaction.
- The mixture is stirred at a moderate temperature until the reaction is complete.
- The product is isolated and purified using standard techniques such as column chromatography.
N-ethylaniline: is dissolved in a solvent.
tert-Butyl hydroperoxide: is added to the solution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[(tert-Butylperoxy)methyl]-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aniline ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.
Substitution: Electrophilic reagents like halogens or nitrating agents are used in the presence of acids or bases to facilitate substitution on the aniline ring.
Major Products
Oxidation: Formation of radicals and subsequent products such as alcohols or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of functional groups such as halogens, nitro groups, or alkyl groups on the aniline ring.
Scientific Research Applications
N-[(tert-Butylperoxy)methyl]-N-ethylaniline has several scientific research applications:
Chemistry: Used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: Investigated for its potential as an oxidizing agent in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[(tert-Butylperoxy)methyl]-N-ethylaniline primarily involves the generation of radicals through the cleavage of the peroxide bond. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl peroxybenzoate: Another peroxide compound used as a radical initiator.
Di-tert-butyl peroxide: A widely used peroxide in polymerization reactions.
tert-Butyl hydroperoxide: A simpler peroxide used in various oxidation reactions.
Uniqueness
N-[(tert-Butylperoxy)methyl]-N-ethylaniline is unique due to its specific structure, which combines the properties of a peroxide with those of an aniline derivative. This combination allows for a wide range of applications, particularly in fields requiring radical initiation and oxidation.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research and development may uncover even more uses for this intriguing compound.
Properties
CAS No. |
64254-25-7 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(tert-butylperoxymethyl)-N-ethylaniline |
InChI |
InChI=1S/C13H21NO2/c1-5-14(11-15-16-13(2,3)4)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
InChI Key |
CEFYHBXIIUEZTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(COOC(C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)

